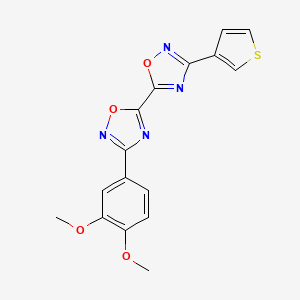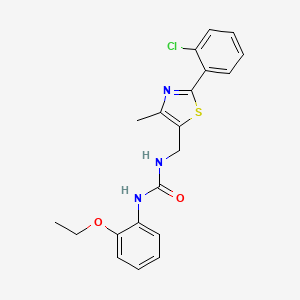
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole (DTO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique structural features of DTO make it an attractive candidate for drug development, as it possesses a range of biological activities that can be harnessed for various biomedical applications.
Mechanism Of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Additionally, 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical And Physiological Effects
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiproliferative activities. 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has been shown to scavenge free radicals and protect cells from oxidative stress-induced damage. Additionally, 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Furthermore, 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Advantages And Limitations For Lab Experiments
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. However, 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole also has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, the mechanism of action of 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole is not fully understood, which can make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole, including the development of more efficient synthesis methods, the optimization of its therapeutic potential, and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential of 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Furthermore, the development of 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole derivatives with improved solubility and bioavailability could enhance its therapeutic potential and facilitate its clinical translation.
Synthesis Methods
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form 3-(3,4-dimethoxyphenyl)-1-thiosemicarbazide. This intermediate compound is then reacted with 3-bromothiophene in the presence of a base to form 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole. The synthesis of 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole is a relatively simple process that can be performed on a large scale, making it a viable candidate for drug development.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurological disorders. In cancer research, 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In infectious disease research, 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens. In neuropharmacology, 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-21-11-4-3-9(7-12(11)22-2)13-17-15(23-19-13)16-18-14(20-24-16)10-5-6-25-8-10/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVADGJKDRZRFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CSC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2419751.png)
![Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2419753.png)
![3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2419756.png)



![N-[2-(1H-Indazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2419760.png)
![[6-(3,3,3-Trifluoropropyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2419761.png)
![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2419762.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419764.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2419766.png)
![N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2419768.png)
![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)